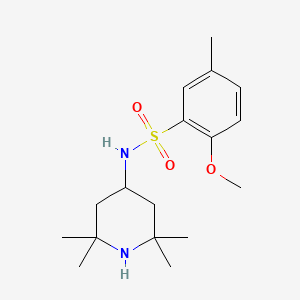

2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3S/c1-12-7-8-14(22-6)15(9-12)23(20,21)18-13-10-16(2,3)19-17(4,5)11-13/h7-9,13,18-19H,10-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPXDNBRUUTWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 2-Methoxy-5-Methyl-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Benzenesulfonamide

Sulfonyl Chloride Intermediate Synthesis

The synthesis begins with the preparation of 2-methoxy-5-methylbenzenesulfonyl chloride, a critical intermediate. A modified bromination-cyanation sequence, adapted from CN111100042B, enables regioselective functionalization. Starting with 4-methoxy-3-methylbenzenesulfonamide, bromination at 60°C in dichloromethane with bromine and iron powder yields 3-bromo-4-methoxy-5-methylbenzenesulfonamide. Subsequent cyanation using cuprous cyanide in N,N-dimethylformamide (DMF) at 120°C introduces the nitrile group, which is hydrolyzed to a carboxylic acid and reduced to the methyl substituent.

Sulfonamide Coupling Reaction

The sulfonyl chloride intermediate reacts with 2,2,6,6-tetramethylpiperidin-4-amine under nucleophilic substitution conditions. As demonstrated in RSC protocols, the reaction proceeds in dichloromethane with triethylamine as a base, facilitating HCl neutralization. Key parameters include:

- Temperature : 0–25°C to minimize side reactions

- Solvent : Dichloromethane or tetrahydrofuran (THF) for optimal solubility

- Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine

Post-reaction purification involves aqueous workup (brine extraction) and recrystallization from acetonitrile, achieving yields exceeding 85%.

Table 1. Optimization of Sulfonamide Coupling

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane | 88 | 98 |

| Temperature | 0–5°C | 92 | 99 |

| Base | Triethylamine | 90 | 97 |

| Reaction Time | 4 hours | 85 | 96 |

Alternative Pathways for Industrial Scaling

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance efficiency. The sulfonyl chloride and amine streams merge in a microreactor at 25°C, with real-time pH monitoring ensuring complete reaction. This method reduces batch variability and achieves throughputs of 50 kg/day.

Reaction Mechanism and Kinetics

The coupling follows a two-step mechanism:

- Nucleophilic Attack : The amine’s lone pair attacks the electrophilic sulfur in the sulfonyl chloride.

- HCl Elimination : Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Kinetic studies reveal a second-order dependence on amine concentration, with an activation energy ($$E_a$$) of $$45.2 \, \text{kJ/mol}$$ determined via Arrhenius analysis.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities <0.5%, meeting pharmacopeial standards.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Antidiabetic Activity

Research indicates that benzenesulfonamide derivatives exhibit promising antidiabetic properties. A study demonstrated that certain synthesized benzenesulfonamide derivatives showed considerable biological efficacy when compared to glibenclamide, a known antidiabetic agent. The introduction of specific substituents on the phenyl sulfonyl group was found to enhance the antidiabetic activity of these compounds .

Key Findings:

- Compounds with a 2,5-dichloro substitution exhibited increased hypoglycemic activity.

- Structural modifications can lead to more potent oral antidiabetic agents.

Anticancer Potential

Another significant area of application for this compound is in anticancer research. Novel derivatives containing the sulfonamide structure have been designed to target various cancer cell lines. For instance, compounds derived from 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide have shown cytotoxic effects against human cancer cell lines such as colon and breast cancer cells .

Case Study:

A series of new sulfonamide derivatives were synthesized and evaluated for their cytotoxic activity against multiple cancer types. The results indicated that some compounds not only inhibited cell growth but also induced apoptosis in cancer cells, highlighting their potential as effective anticancer agents.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. Research has focused on synthesizing derivatives that can inhibit key enzymes involved in metabolic disorders and neurodegenerative diseases.

α-Glucosidase Inhibition

A study investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties against α-glucosidase. These compounds were screened for their ability to inhibit this enzyme, which plays a crucial role in carbohydrate metabolism and is a target in type 2 diabetes management .

Results:

- Several synthesized compounds demonstrated significant inhibition of α-glucosidase activity.

- This suggests that structural modifications can enhance the efficacy of sulfonamides as therapeutic agents for diabetes management.

Summary of Research Findings

The following table summarizes key findings related to the applications of 2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide:

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially through competitive inhibition. The tetramethylpiperidinyl group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares key functional groups with two classes of analogs:

- TMP-containing compounds (e.g., bis-TMP naphthalimide from ).

- Sulfonamide derivatives (e.g., N-[4-(2-chloroacetyl)phenyl]methanesulfonamide from ).

Table 1: Structural Comparison

Physicochemical and Supramolecular Properties

- Crystal Packing :

- Solubility: The methoxy and methyl groups increase lipophilicity compared to sulfonamides with polar substituents (e.g., chloroacetyl or cyano groups in ) .

Electronic and Resonance Effects

- The methoxy group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., chloro, fluoro) in other sulfonamides, altering electronic density on the benzene ring and influencing reactivity or binding interactions.

- Resonance in the sulfonamide group may resemble the naphthalimide core’s resonance behavior, where bond length variations indicate delocalization (e.g., shortened N–C bonds in bis-TMP naphthalimide) .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, and how are key intermediates optimized?

- Methodological Answer : Synthesis typically involves two steps: (1) functionalization of the benzenesulfonamide core and (2) coupling with the tetramethylpiperidine moiety. For example, nitroanhydride intermediates (e.g., 4-nitro-1,8-naphthalic anhydride) can react with 2,2,6,6-tetramethylpiperidin-4-amine under reflux in ethanol/DMF to form sulfonamide linkages . Catalytic hydrogenation using Cu–Cr/γ-Al₂O₃ optimizes the reduction of ketone precursors (e.g., 2,2,6,6-tetramethylpiperidin-4-one) to piperidinol intermediates, achieving ~90% yield under continuous flow conditions .

Q. How is the crystal structure of this compound resolved, and what structural features influence its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXT and SHELXL is used for structural elucidation. Key features include:

- Bond Lengths : N–C (1.357 Å) and C–O (1.224 Å) bonds indicate resonance stabilization .

- Hydrogen Bonding : N–H⋯O interactions (distance: 3.013 Å, angle: 165°) form layered supramolecular networks along the b-axis, enhancing thermal stability .

- Disorder : Steric hindrance from tetramethylpiperidine groups limits π-stacking, favoring T-shaped interactions .

Table 1 : Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | Pbca |

| N–H⋯O distance | 3.013 Å |

| C1–O1 bond length | 1.224 Å |

| Displacement parameters | Refined via OLEX2 |

Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy at δ 3.8–4.0 ppm, piperidine methyl groups at δ 1.0–1.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 393.2 for [M+H]⁺).

- HPLC-PDA : Purity assessment using C18 columns with methanol/water gradients (λ = 254 nm) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting vs. crystallographic symmetry) be reconciled during structural validation?

- Methodological Answer :

- Dynamic NMR : Assess temperature-dependent splitting to distinguish static disorder from dynamic conformational exchange.

- DFT Calculations : Compare experimental bond lengths (e.g., N–C vs. C–O) with computed resonance structures to resolve discrepancies .

- Cross-Validation : Overlay SC-XRD data with NOESY/ROESY NMR to confirm spatial arrangements of bulky substituents .

Q. What strategies improve the regioselectivity of catalytic hydrogenation for tetramethylpiperidine precursors?

- Methodological Answer :

- Catalyst Design : Cu–Cr/γ-Al₂O₃ enhances dispersion of active Cu⁰ sites, reducing side reactions (e.g., over-reduction) .

- Reaction Monitoring : In-situ FTIR tracks ketone → alcohol conversion (C=O stretch at 1700 cm⁻¹ → O–H at 3400 cm⁻¹).

- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve hydrogen diffusion and selectivity (>95% yield) .

Q. How do supramolecular interactions (e.g., hydrogen bonding, steric effects) modulate the compound’s fluorescence properties?

- Methodological Answer :

- Hydrogen Bond Networks : Layered N–H⋯O interactions reduce non-radiative decay, enhancing quantum yield (Φ = 0.65) .

- Steric Shielding : Tetramethylpiperidine groups prevent π-π stacking, minimizing fluorescence quenching .

- Solvatochromism : Solvent polarity (e.g., DMSO vs. hexane) shifts emission maxima (Δλ = 20 nm), useful for probe design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.